molecular formula C12H6Br2N2O2 B3025207 3,6-Dibromo-1-nitro-9H-carbazole CAS No. 5416-22-8

3,6-Dibromo-1-nitro-9H-carbazole

Cat. No.: B3025207
CAS No.: 5416-22-8
M. Wt: 370 g/mol
InChI Key: XRMUUSATUCOGCF-UHFFFAOYSA-N
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Description

3,6-Dibromo-1-nitro-9H-carbazole is a halogenated derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-1-nitro-9H-carbazole typically involves the bromination and nitration of carbazole. One common method is the bromination of carbazole at the 3 and 6 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The nitration step involves treating the dibromocarbazole with a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-1-nitro-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dibromo-1-nitro-9H-carbazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromo-1-nitro-9H-carbazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications .

Biological Activity

3,6-Dibromo-1-nitro-9H-carbazole is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features both bromine and nitro substituents, which enhance its reactivity and influence its biological interactions. The presence of these groups allows the compound to participate in various chemical reactions, including nucleophilic substitutions and reductions.

Target Interactions

Carbazole derivatives, including this compound, are known to interact with multiple biological targets. These interactions can modulate various cellular functions, including enzyme activities and receptor signaling pathways.

Biochemical Pathways

Research indicates that carbazole derivatives may influence several biochemical pathways. For instance, they have been associated with anti-tumor and antimicrobial activities through mechanisms such as enhancing membrane permeability in bacteria and interfering with DNA gyrase activity .

Antimicrobial Properties

Various studies have demonstrated the antimicrobial efficacy of carbazole derivatives. For example:

  • Antibacterial Activity : In a study by Dabrovolskas et al., several carbazole derivatives were tested against Bacillus subtilis and Escherichia coli. The results indicated that compounds functionalized at the C-3 and C-6 positions exhibited superior antibacterial activity compared to those at C-2 and C-7 .
  • Resistance to Bacteria : Shaikh et al. reported significant inhibitory effects of carbazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other strains. The structure-activity relationship revealed that certain functional groups enhanced their antimicrobial potency while minimizing toxicity .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies suggest that similar carbazole derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell cycle regulators . The specific pathways involved include the inhibition of key oncogenic signaling cascades.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as bioavailability, metabolism, and excretion are influenced by its chemical structure. The compound's reactivity allows it to undergo various metabolic transformations that can affect its efficacy as a drug candidate.

Research Applications

This compound is utilized in various fields:

  • Medicinal Chemistry : It serves as a pharmacophore for developing new drugs targeting microbial infections and cancer.
  • Organic Electronics : The compound is used in synthesizing organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Case Studies

StudyObjectiveFindings
Dabrovolskas et al.Evaluate antibacterial activitySix out of seven tested compounds showed significant antibacterial effects; C-3 and C-6 substitutions were most effective .
Shaikh et al.Test antimicrobial potency against MRSASignificant inhibitory impact observed; structure-activity relationship indicated optimal functionalization for efficacy .
Various studiesInvestigate anticancer propertiesInduction of apoptosis via ROS generation; modulation of cell cycle regulators noted .

Properties

IUPAC Name

3,6-dibromo-1-nitro-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2N2O2/c13-6-1-2-10-8(3-6)9-4-7(14)5-11(16(17)18)12(9)15-10/h1-5,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMUUSATUCOGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)C(=CC(=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278252
Record name 3,6-Dibromo-1-nitro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5416-22-8
Record name NSC6777
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Dibromo-1-nitro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic acid (600 ml) and 3,6-dibromocarbazole (45 g) was placed into a one liter three-necked RB flask equipped with a reflux condenser, mechanical stirrer, and heating mantle. The stirred solution was heated to reflux at which time a solution of nitric acid (10 ml, density 1.4 g/cc, 0.156 mole in 100 ml of acetic acid) was added over a period of 30 minutes. After 2/3 of the nitrating mixture was added, a flocculent yellow precipitate deposited. The remainder of the nitrating mixture was added and the whole refluxed gently for one hour, cooled to 0° C. in an ice bath and filtered. The crude yellow precipitate softens at 232° C. and melts at 243°-246° C. The crude product was recrystallized from boiling acetonitrile to give yellow crystals with m.p. 252°-256° C. (uncovered), 256°-260° C. (covered). [H. Lindemann & F. Muhlhaus, Ber., 58, 2371 (1925) report a m.p. of 260° C. for the product].
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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